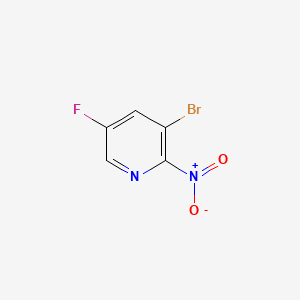

3-Bromo-5-fluoro-2-nitropyridine

説明

特性

IUPAC Name |

3-bromo-5-fluoro-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrFN2O2/c6-4-1-3(7)2-8-5(4)9(10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUABRVCGKZGKNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258544-91-0 | |

| Record name | 3-bromo-5-fluoro-2-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 5 Fluoro 2 Nitropyridine

Direct Functionalization Approaches

Direct functionalization methods aim to introduce the bromo, fluoro, and nitro groups onto a pyridine (B92270) core in a minimum number of steps. These strategies are often designed to control the regiochemistry of the substitution reactions.

Regioselective Nitration of Pyridine Precursors

One direct approach involves the nitration of a pyridine ring that already contains the desired halogen substituents. The regioselectivity of the nitration is governed by the directing effects of the existing bromine and fluorine atoms.

A notable example is the direct nitration of 3-bromo-5-fluoropyridine. The electron-withdrawing nature of both bromine at the 3-position and fluorine at the 5-position deactivates the pyridine ring towards electrophilic aromatic substitution. However, under forcing conditions using a mixture of fuming nitric acid and sulfuric acid, the nitro group can be introduced. The directing effects of the halogens guide the incoming nitro group primarily to the 2-position.

Table 1: Regioselective Nitration of 3-Bromo-5-fluoropyridine

| Reagents | Temperature | Time | Yield |

| Fuming HNO₃ / H₂SO₄ | Not Specified | Not Specified | Moderate |

Halogenation Strategies for Bromine and Fluorine Introduction

Alternatively, the synthesis can commence with a nitropyridine, followed by the introduction of the halogen atoms. The strong electron-withdrawing nitro group significantly influences the position of subsequent electrophilic halogenation. For instance, the bromination of a fluoronitropyridine can be a key step. The specific isomer and reaction conditions will dictate the success of introducing bromine at the desired position.

Sequential Halogenation and Nitration Protocols

The order of introducing the functional groups—halogenation followed by nitration or vice versa—is a critical consideration in the synthesis of 3-bromo-5-fluoro-2-nitropyridine. Each sequence presents a unique set of regiochemical challenges and opportunities.

A halogenation-first approach might involve the initial synthesis of 3-bromo-5-fluoropyridine, followed by nitration as described in section 2.1.1. Conversely, a nitration-first strategy could start with a nitropyridine derivative, with subsequent introduction of fluorine and bromine. The choice of pathway often depends on the availability of starting materials and the desire to avoid the formation of undesired isomers. For instance, nitrating a pre-halogenated pyridine can sometimes lead to a mixture of products, requiring careful purification. On the other hand, halogenating a nitropyridine requires overcoming the deactivating effect of the nitro group.

Multi-Step Synthesis from Readily Available Pyridine Derivatives

Multi-step syntheses provide a more controlled, albeit longer, route to this compound. These methods often utilize functional group interconversions to achieve the desired substitution pattern.

Derivatization of Substituted Aminopyridines

A common and effective multi-step strategy begins with substituted aminopyridines. These precursors allow for the strategic introduction of the required functional groups through a series of well-established reactions.

One such pathway starts with 2-amino-5-nitropyridine. The synthesis proceeds through several key transformations:

Acetylation: The amino group is first protected, for example, by acetylation with acetic anhydride, to prevent unwanted side reactions in subsequent steps.

Reduction: The nitro group is then reduced to an amino group, typically through catalytic hydrogenation (e.g., using Pd/C) or with reducing agents like iron in acidic media, to yield a diaminopyridine derivative.

Diazotization and Fluorination: The newly formed amino group at the 5-position is then converted to a fluorine atom.

Bromination: Finally, the bromine atom is introduced at the 3-position.

A detailed synthesis of 2,3-diamino-5-bromopyridine, an intermediate that could potentially be used in a related synthetic sequence, starts from 2-amino-5-bromo-3-nitropyridine. The reduction of the nitro group is achieved using reduced iron in a mixture of ethanol (B145695) and water with a catalytic amount of hydrochloric acid. researchgate.net

Table 2: Synthesis of 2,3-Diamino-5-bromopyridine

| Starting Material | Reagents | Solvent | Time |

| 2-Amino-5-bromo-3-nitropyridine | Reduced Iron, HCl | Ethanol/Water | 1 hour |

Application of Diazotization Reactions in Fluorine Introduction

The introduction of a fluorine atom onto an aromatic ring is often challenging, and diazotization reactions, particularly the Balz-Schiemann reaction, are a cornerstone for this transformation. wikipedia.org This reaction involves the conversion of a primary aromatic amine to a diazonium salt, which is then thermally decomposed in the presence of a fluoride (B91410) source, typically tetrafluoroborate (B81430) (BF₄⁻), to yield the corresponding aryl fluoride. wikipedia.org

In the context of synthesizing this compound, a key step in a multi-step synthesis involves the diazotization of an appropriately substituted aminopyridine. For example, a precursor such as 3-bromo-5-amino-2-nitropyridine could be subjected to diazotization followed by fluorination. The reaction is typically carried out by treating the amine with sodium nitrite (B80452) in the presence of a strong acid like tetrafluoroboric acid (HBF₄) at low temperatures (0-5 °C) to form the diazonium tetrafluoroborate salt. Subsequent heating of this isolated salt leads to the replacement of the diazonium group with fluorine.

Table 3: Introduction of Fluorine via Diazotization

| Amine Precursor | Diazotizing Agent | Fluoride Source | Key Feature |

| Aromatic Aminopyridine | Sodium Nitrite (NaNO₂) | Tetrafluoroboric Acid (HBF₄) | Forms an isolable diazonium tetrafluoroborate salt |

Conversion of Hydroxypyridines

The transformation of hydroxypyridines represents a viable pathway for the synthesis of this compound. These methods often involve a sequence of reactions to introduce the required functionalities onto the pyridine ring.

A key starting material in this approach is 5-fluoro-2-hydroxypyridine (B1303129). The synthesis can proceed through a nitration step, followed by bromination. The nitration of 5-fluoro-2-hydroxypyridine introduces a nitro group, which is a precursor to the final product. Following nitration, a brominating agent is used to install the bromine atom at the 3-position. For instance, nitration of 5-fluoro-2-hydroxypyridine and subsequent bromination with phosphorus(V) oxybromide (POBr₃) can yield the desired product, although this requires careful temperature control to prevent side reactions. smolecule.com

Another route commences with 2-hydroxy-5-aminopyridine or its methoxy-protected analogue, 2-methoxy-5-aminopyridine. google.com This method leverages a diazotization reaction followed by fluorination, a process reminiscent of the Balz-Schiemann reaction. The amino group is converted to a diazonium salt at low temperatures (0–5 °C) using nitrous acid or a nitrite salt. This intermediate is then subjected to fluorination with reagents like tetrafluoroboric acid or sodium tetrafluoroborate at elevated temperatures (35–45 °C) to yield 5-fluoro-2-hydroxypyridine or its methoxy (B1213986) equivalent. The subsequent bromination of the fluorinated intermediate is typically achieved using N-bromosuccinimide (NBS) or liquid bromine in an organic solvent, with optimal conditions often found between 65–75 °C for several hours. An advantage of using 2-methoxy-5-aminopyridine is that it is a readily available and scalable drug intermediate. google.com

The table below summarizes a typical reaction sequence starting from a hydroxypyridine derivative.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reference(s) |

| 1. Diazotization & Fluorination | 2-hydroxy-5-aminopyridine | 1. Nitrous acid or nitrite salt, acid, 0–5 °C 2. Tetrafluoroboric acid or sodium tetrafluoroborate, 35–45 °C | 5-fluoro-2-hydroxypyridine | |

| 2. Bromination | 5-fluoro-2-hydroxypyridine | N-bromosuccinimide (NBS) or liquid bromine, organic solvent, 65–75 °C, 4.5–5.5 hours | 3-Bromo-5-fluoro-2-hydroxypyridine | |

| 3. Nitration | 3-Bromo-5-fluoro-2-hydroxypyridine | Nitrating agent | This compound |

Advanced Synthetic Techniques for this compound Synthesis

Recent advancements in synthetic organic chemistry have provided more sophisticated and efficient methods for the preparation of functionalized pyridines, including this compound. These techniques often offer improved regioselectivity, yield, and safety profiles compared to traditional methods.

Catalytic Approaches in Pyridine Functionalization

Catalytic methods play a pivotal role in the modern synthesis of highly substituted pyridines. For the synthesis of this compound, catalytic strategies can be employed for the introduction of both the bromo and nitro groups.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, offer a powerful tool for constructing the substituted pyridine skeleton. This can involve the coupling of a suitably functionalized pyridine boronic acid with a bromine source. Furthermore, palladium catalysts can be utilized for direct C-H functionalization, providing a more atom-economical approach. For instance, palladium-catalyzed bromination of a pre-functionalized pyridine can be achieved with high regioselectivity.

The nitration step can also be facilitated by catalytic methods. While direct nitration of pyridines can be challenging, the use of catalysts can improve the efficiency and selectivity of the reaction.

The following table highlights some catalytic approaches relevant to the synthesis of this compound.

| Reaction Type | Catalyst System | Substrate Example | Product Moiety | Reference(s) |

| Cross-Coupling Bromination | Palladium catalyst | 5-fluoro-4-nitropyridine | 3-Bromo-5-fluoro-4-nitropyridine | |

| Suzuki-Miyaura Coupling | Palladium catalyst, base | Pyridine boronic acid and bromine source | Substituted pyridine | |

| Carbonylation | (Ph₃P)₂PdCl₂ | 3-bromo-2-iodo-4-methyl-5-nitropyridine | Methyl-3-bromo-4-methyl-5-nitropicolinate | rsc.org |

Green Chemistry Considerations in Synthesis Development

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. The synthesis of this compound can benefit significantly from these considerations.

Flow Chemistry: A prominent green chemistry approach is the use of continuous flow reactors for hazardous reactions like nitration and bromination. ewadirect.cominterchim.comsyrris.comuniqsis.comresearchgate.net Flow chemistry offers superior control over reaction parameters such as temperature and mixing, leading to enhanced safety, higher yields, and improved reproducibility. syrris.comuniqsis.com The small reaction volumes in microreactors minimize the risks associated with highly exothermic processes and the handling of toxic or explosive reagents. ewadirect.comresearchgate.net For industrial-scale production, continuous flow nitration can significantly improve efficiency and reduce the generation of by-products compared to traditional batch processes. ewadirect.com

Biocatalysis: Biocatalytic methods, which employ enzymes to carry out chemical transformations, are another cornerstone of green chemistry. While the direct biocatalytic synthesis of this compound is not yet established, research into the enzymatic functionalization of pyridines is a rapidly developing field. ukri.orgchemrxiv.orgnih.govnih.govmdpi.com Enzymes can offer high regio- and stereoselectivity under mild reaction conditions, potentially reducing the need for protecting groups and harsh reagents. nih.gov The development of biocatalysts for the nitration or halogenation of pyridine rings could provide a more sustainable route to this and other similar compounds in the future. ukri.org

The table below outlines some green chemistry approaches applicable to the synthesis of functionalized pyridines.

| Green Chemistry Approach | Key Advantages | Application in Pyridine Synthesis | Reference(s) |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, scalability, higher yields | Nitration and bromination reactions | ewadirect.cominterchim.comsyrris.comuniqsis.comresearchgate.net |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste | Asymmetric dearomatization and functionalization of pyridines | ukri.orgchemrxiv.orgnih.govnih.govmdpi.com |

Reactivity and Transformation Pathways of 3 Bromo 5 Fluoro 2 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring of 3-bromo-5-fluoro-2-nitropyridine is electron-deficient due to the presence of the electronegative nitrogen atom and the strongly electron-withdrawing nitro group. This electronic characteristic makes the compound highly susceptible to nucleophilic attack. The positions ortho and para to the nitro group are particularly activated.

Substitution at the Bromine-Substituted Position

The bromine atom at the 3-position is a potential leaving group in SNAr reactions. However, its reactivity is influenced by the other substituents. While direct displacement of the bromine is possible, its reactivity can be lower compared to other positions on the pyridine ring, especially the fluorine atom.

Substitution at the Fluorine-Substituted Position

The fluorine atom at the 5-position is often the most labile group in SNAr reactions involving halonitropyridines. researchgate.net This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the transition state of the nucleophilic attack. Reactions with various nucleophiles, such as amines and alkoxides, preferentially occur at this position. For instance, the reaction of similar 2-halopyridines with amines shows that a fluorine leaving group often results in better yields compared to a chlorine leaving group, a principle that extends to the bromo-fluoro analogue. nih.gov The presence of an additional electron-withdrawing group, like the nitro group in this compound, further enhances this reactivity. nih.gov

Reactions Involving the Nitro Group

The nitro group at the 2-position plays a crucial role in activating the pyridine ring for SNAr reactions. acs.org While it is not typically displaced itself in these reactions, it can be chemically transformed. A common and synthetically useful transformation is the reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, or metals like iron or zinc in acidic media. smolecule.comgoogle.com This transformation is valuable as it converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties and reactivity of the pyridine ring. This amino group can then participate in a range of further reactions, including diazotization followed by substitution.

Transition Metal-Catalyzed Coupling Reactions

The bromine atom on the this compound ring serves as a handle for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. innospk.com

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organohalide. rsc.org The bromine atom in this compound makes it a suitable substrate for this reaction, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 3-position. smolecule.comsmolecule.comsmolecule.com This reaction typically proceeds via a catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. rsc.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions This table is interactive. Click on the headers to sort.

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 85-95 | smolecule.com |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/Water | 92 | N/A |

Palladium-Catalyzed Amination and Alkynylation

The Buchwald-Hartwig amination is another important palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds. smolecule.com This reaction can be used to introduce primary or secondary amines at the 3-position of this compound. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. rsc.org

Palladium-catalyzed alkynylation reactions, such as the Sonogashira coupling, can be used to introduce alkyne functionalities. acs.org This reaction involves the coupling of a terminal alkyne with the aryl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. researchgate.net These alkynylated products are versatile intermediates that can undergo further transformations. rsc.org

Table 2: Examples of Palladium-Catalyzed Amination and Alkynylation This table is interactive. Click on the headers to sort.

| Reactant | Reaction Type | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Morpholine | Buchwald-Hartwig Amination | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 90 | smolecule.com |

| Aniline (B41778) | Buchwald-Hartwig Amination | Pd(OAc)₂/BINAP | NaOtBu | Dioxane | 85 | N/A |

| Phenylacetylene | Sonogashira Coupling | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 82 | N/A |

Other Cross-Coupling Methodologies (e.g., Sonogashira, Heck)

The bromine atom at the C3 position of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. While specific studies on this compound are not extensively documented in readily available literature, its reactivity can be inferred from analogous bromo-nitro-substituted pyridines, such as 2-bromo-5-nitropyridine (B18158) and 5-bromo-2-nitropyridine (B47719).

Sonogashira Coupling: This reaction facilitates the coupling of aryl halides with terminal alkynes. For instance, 2-bromo-5-nitropyridine has been successfully coupled with various terminal acetylenes, including trimethylsilylacetylene (B32187) and prop-2-yn-1-ol, to synthesize substituted 5-nitro-2-ethynylpyridines. achemblock.comyoutube.com These reactions are crucial for introducing alkynyl moieties, which are valuable precursors for more complex heterocyclic structures. achemblock.com Similarly, a general two-step procedure to access 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes commences with a Sonogashira cross-coupling reaction on the corresponding bromo-fluoro-cyanopyridines, demonstrating the utility of this reaction on fluorinated pyridine systems. ntnu.no

Heck Reaction: The Heck reaction provides a method for the vinylation of aryl halides. Research has shown that 5-bromo-2-nitropyridine can be reacted with acrolein diethyl acetal (B89532) under Heck conditions, yielding an intermediate used in the synthesis of a PET tau tracer. lkouniv.ac.inmdpi.com Although the Heck reaction is a powerful tool, challenges in the preparation of 2-alkenyl-5-nitropyridines have been noted, sometimes necessitating the development of alternative metal-free methods. achemblock.com The reaction conditions for related bromo-indazole compounds have been optimized using palladium acetate (B1210297) and triphenylphosphine (B44618) under mechanical ball-milling conditions, which could potentially be applied to substrates like this compound. acs.org

| Reaction Type | Analogous Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Reported Yield | Reference |

|---|---|---|---|---|---|---|

| Sonogashira | 2-Bromo-5-nitropyridine | Trimethylsilylacetylene | Pd-catalyzed | 5-Nitro-2-[(trimethylsilyl)ethynyl]pyridine | Not specified | achemblock.com |

| Sonogashira | 6-Bromo-3-fluoro-2-pyridinecarbonitrile | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF | 6-Alkynyl-3-fluoro-2-cyanopyridine | 92% | ntnu.no |

| Heck | 5-Bromo-2-nitropyridine | Acrolein diethyl acetal | Pd-catalyzed | (E)-3-(5-nitropyridin-2-yl)acrylaldehyde diethyl acetal | 30% | lkouniv.ac.inmdpi.com |

Reduction Chemistry of the Nitro Group to Amino or Hydroxylamino Derivatives

The nitro group at the C2 position is readily susceptible to reduction, providing a gateway to highly functionalized amino and hydroxylamino pyridines. These derivatives are pivotal intermediates in the synthesis of a wide array of biologically active compounds and complex heterocyclic systems.

The reduction of the nitro group in halonitropyridines can be achieved using various reagents and conditions, leading selectively to either the corresponding amine or the intermediate hydroxylamine (B1172632).

Reduction to Amino Derivatives: Catalytic hydrogenation is a common and efficient method for the complete reduction of the nitro group. For example, the nitro group of 3-bromo-6-fluoro-2-nitropyridine (B13857843) can be reduced to an amino group using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. researchgate.net Similarly, the reduction of 2-bromo-5-nitropyridine to 2-bromo-5-aminopyridine can be accomplished with iron powder in the presence of hydrochloric acid. achemblock.com These methods are generally high-yielding and tolerate the presence of halogen substituents on the pyridine ring. The resulting 5-bromo-3-fluoropyridin-2-amine (B1522476) is a valuable synthetic building block. acs.org

Reduction to Hydroxylamino Derivatives: Under milder reduction conditions, it is possible to stop the reduction at the hydroxylamine stage. For instance, the reduction of 3-bromo-2-methoxy-5-nitropyridine (B21939) using specific reagents can yield the corresponding hydroxylamine intermediate, which can be observed by thin-layer chromatography before it is further reacted. youtube.com The formation of hydroxylamines is a key step in certain synthetic pathways, allowing for alternative functionalization strategies.

| Substrate | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| 3-Bromo-6-fluoro-2-nitropyridine | H₂, Pd/C | 3-Bromo-6-fluoro-pyridin-2-amine | researchgate.net |

| 2-Bromo-5-nitropyridine | Fe, HCl | 5-Amino-2-bromopyridine | achemblock.com |

| 3-Bromo-2-methoxy-5-nitropyridine | Not specified mild reduction | 3-Bromo-2-methoxy-5-(hydroxylamino)pyridine | youtube.com |

| 2-Methoxy-5-nitropyridine | Reducing agent | 5-Amino-2-methoxypyridine | mdpi.com |

Electrophilic Aromatic Substitution Reactivity

Electrophilic aromatic substitution (EAS) on the this compound ring is significantly challenging. The pyridine ring itself is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons. researchgate.netpearson.com This effect is strongly amplified by the presence of three powerful electron-withdrawing groups: a nitro group and two halogen atoms (bromo and fluoro).

This pronounced electron deficiency deactivates the ring towards attack by electrophiles. uoanbar.edu.iq Consequently, reactions that are common for benzene (B151609) and electron-rich heterocycles, such as Friedel-Crafts alkylation and acylation, are generally unsuccessful with pyridine and are expected to fail completely for a substrate as deactivated as this compound. uoanbar.edu.iqwikipedia.org

If an electrophilic substitution reaction were to occur under extremely harsh conditions, it would be predicted to take place at the C4 or C6 positions. The existing substituents direct incoming electrophiles: the C2-nitro and C3-bromo groups would direct meta (to C5 and C4/C6 respectively), while the C5-fluoro would direct ortho/para (to C4/C6 and C2). The C4 and C6 positions are the least deactivated sites for electrophilic attack. However, the energy barrier for such a reaction remains prohibitively high, making nucleophilic aromatic substitution the dominant pathway for the functionalization of this and related halonitropyridines. minia.edu.eg

Nitration of pyridine itself is a sluggish reaction requiring forcing conditions, and often proceeds not through a direct EAS mechanism but via the formation of an N-nitropyridinium salt followed by rearrangement. wikipedia.orgresearchgate.net

Radical Reactions and Mechanistic Considerations

The involvement of this compound in radical reactions is not well-documented, but potential pathways can be considered based on general principles of radical chemistry. Radical reactions typically proceed through three main stages: initiation, propagation, and termination. youtube.com

Initiation: This step involves the formation of a radical, often initiated by heat or light, which can cause homolytic cleavage of a weak bond. For a molecule like this compound, a potential radical reaction could be initiated by an external radical initiator like AIBN (azobisisobutyronitrile). libretexts.org

Propagation: Once a radical is formed, it can participate in a chain reaction. Potential radical pathways for this substrate could include:

Radical Dehalogenation: A common radical reaction is the abstraction of a halogen atom. youtube.com A tributyltin radical (Bu₃Sn•), for example, can abstract the bromine atom from an alkyl halide to generate a carbon-centered radical. libretexts.org A similar process could be envisioned for this compound, where a radical abstracts the bromine atom at C3, creating a pyridyl radical. This radical could then abstract a hydrogen atom from a donor like tributyltin hydride to yield 3-fluoro-2-nitropyridine.

Reactions Involving the Nitro Group: While less common, the nitro group can also participate in radical processes. Mechanistic studies on the Vicarious Nucleophilic Substitution (VNS) of nitropyridines have considered and excluded radical intermediates under typical VNS conditions. acs.org However, under different conditions, such as photochemical activation, the nitro group could potentially be involved in radical pathways.

Termination: The chain reaction concludes when two radicals combine. libretexts.org

Mechanistically, radical reactions are distinct from the more common polar (ionic) reactions. They involve single-electron transfers, often depicted with fish-hook arrows, and the formation of neutral radical intermediates rather than charged carbocations or carbanions. youtube.com While specific experimental data for this compound is lacking, its structure suggests that radical dehalogenation would be a plausible transformation under appropriate radical-generating conditions.

Mechanistic Investigations of Reactions Involving 3 Bromo 5 Fluoro 2 Nitropyridine

Elucidation of Nucleophilic Aromatic Substitution Mechanisms

The electron-deficient nature of the pyridine (B92270) ring in 3-Bromo-5-fluoro-2-nitropyridine is significantly amplified by the nitro group at the C-2 position. This strong electron-withdrawing group activates the positions ortho (C-3) and para (C-5) to it for nucleophilic aromatic substitution (SNAr). Mechanistically, the SNAr reaction proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-poor carbon atom, leading to the formation of a resonance-stabilized anionic σ-complex, often referred to as a Meisenheimer complex. In the subsequent step, the leaving group is eliminated, restoring the aromaticity of the ring.

In the case of this compound, there are two potential leaving groups: the bromine atom at C-3 and the fluorine atom at C-5. The C-5 position is para to the activating nitro group, while the C-3 position is ortho. Both positions are highly activated. However, experimental evidence from patent literature demonstrates a clear regioselectivity. In a reaction with phenol (B47542), the fluorine atom at the C-5 position is selectively displaced. google.com This occurs because fluorine is generally a better leaving group than bromine in SNAr reactions when the attack is the rate-determining step, due to its high electronegativity which enhances the electrophilicity of the carbon atom it is attached to.

A specific example involves the reaction of this compound with phenol in the presence of cesium carbonate (Cs₂CO₃) as a base in acetonitrile (B52724) (MeCN) at 60°C. google.com The reaction proceeds to completion, yielding 3-Bromo-2-nitro-5-phenoxypyridine. google.com The mechanism involves the deprotonation of phenol by the base to form the more potent phenoxide nucleophile, which then attacks the C-5 position.

Table 1: Regioselective Nucleophilic Aromatic Substitution of this compound

| Nucleophile | Base | Solvent | Temperature (°C) | Position of Substitution | Product | Reference |

|---|---|---|---|---|---|---|

| Phenol | Cs₂CO₃ | MeCN | 60 | C-5 (Displacement of -F) | 3-Bromo-2-nitro-5-phenoxypyridine | google.com |

This observed selectivity contrasts with the reactivity of other isomers, such as 3-bromo-4-nitropyridine, where reactions with amines can lead to a mixture of products, including those resulting from an unexpected nitro-group migration. clockss.org This highlights how the specific substitution pattern on the pyridine ring dictates the mechanistic pathway and reaction outcome.

Detailed Studies of Transition Metal-Catalyzed Coupling Mechanisms

The carbon-bromine bond at the C-3 position of this compound serves as a versatile handle for the formation of carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. While specific mechanistic studies for this particular substrate are not widely documented in peer-reviewed literature, its reactivity can be understood through the well-established mechanisms of reactions like the Suzuki-Miyaura, and Buchwald-Hartwig couplings.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organic halide. The catalytic cycle, typically involving a Palladium(0) complex, is understood to proceed through three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-limiting step.

Transmetalation: A base activates the organoboron reagent (e.g., a boronic acid, R-B(OH)₂) to form a boronate species. This species then transfers its organic group (R) to the Pd(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. The mechanism is similar to the Suzuki coupling, involving an oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by coordination of the amine, deprotonation by a base to form an amido complex, and subsequent reductive elimination to yield the aminated pyridine product.

Table 2: Potential Transition Metal-Catalyzed Reactions for this compound

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkenyl Boronic Acid | C-C | Pd(PPh₃)₄, PdCl₂(dppf) |

| Buchwald-Hartwig | Primary/Secondary Amine | C-N | Pd₂(dba)₃ with Xantphos/BINAP |

| Sonogashira | Terminal Alkyne | C-C (sp) | Pd(PPh₃)₄, CuI |

| Heck | Alkene | C-C (sp²) | Pd(OAc)₂, P(o-tolyl)₃ |

Mechanistic Pathways of Nitro Group Transformations

The nitro group of this compound is readily transformed, most commonly via reduction to a primary amine (e.g., 3-Bromo-5-fluoro-pyridin-2-amine). This transformation is pivotal for further functionalization, often serving as a precursor for the synthesis of fused heterocyclic systems or for introducing other functionalities via diazotization.

One of the most common and classic methods for this reduction is the Béchamp reduction, which uses a metal, typically iron, in an acidic medium such as a solution of ammonium (B1175870) chloride. The mechanism for the reduction of a nitro group by iron is complex and heterogeneous but is generally understood to involve a series of two-electron transfers from the iron surface to the nitro group.

The mechanistic steps are considered to be:

Adsorption: The nitro-substituted pyridine adsorbs onto the surface of the iron metal.

Stepwise Reduction: The nitro group (-NO₂) is sequentially reduced. The initial reduction forms a nitroso intermediate (-N=O).

This is followed by further reduction to a hydroxylamine (B1172632) intermediate (-NHOH).

Finally, the hydroxylamine is reduced to the primary amine (-NH₂).

Desorption: The resulting aminopyridine product desorbs from the iron surface.

This process involves the oxidation of metallic iron (Fe⁰) to ferrous ions (Fe²⁺). The reaction provides a cost-effective and high-yielding route to the corresponding aniline (B41778) derivative.

Table 3: Common Reagents for Nitro Group Reduction

| Reagent System | Solvent | Key Mechanistic Feature |

|---|---|---|

| Fe / NH₄Cl or HCl | H₂O / Ethanol (B145695) | Heterogeneous reduction on iron surface (Béchamp) |

| H₂ / Pd/C | Methanol / EtOAc | Catalytic hydrogenation via surface-adsorbed hydrogen |

| SnCl₂ / HCl | Ethanol / EtOAc | Homogeneous reduction by Sn(II) to Sn(IV) |

| Na₂S₂O₄ | H₂O / THF | Reduction by dithionite (B78146) ion |

Computational Mechanistic Insights for Reaction Pathways

Applications of DFT in Understanding Reactivity:

Reaction Pathway Modeling: Computational chemistry can map the potential energy surface of a reaction. This allows for the calculation of activation energies for different pathways, helping to predict the most likely product. For instance, in an SNAr reaction, DFT can be used to compare the energy barriers for nucleophilic attack at the C-3 versus the C-5 position, thereby explaining the observed regioselectivity.

Transition State Analysis: The geometry and electronic structure of transition states can be located and analyzed. This provides a detailed picture of the bond-forming and bond-breaking processes that occur during the reaction's highest energy point.

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. In nitropyridines, the strong electron-withdrawing nitro group significantly lowers the energy of the LUMO, making the ring highly susceptible to attack by nucleophiles (which donate electrons from their HOMO). The locations on the ring where the LUMO has its largest lobes are typically the most electrophilic sites.

Elucidating Mechanisms: DFT studies can distinguish between different possible mechanisms. For example, a study on the polar Diels-Alder reaction of 3-nitropyridine (B142982) demonstrated that the reaction mechanism can shift from a concerted, one-step process to a stepwise, two-step process involving a zwitterionic intermediate simply by changing the nucleophilicity of the reacting diene. conicet.gov.ar

These computational tools provide a molecular-level understanding that complements experimental observations, guiding the rational design of synthetic routes and the prediction of chemical reactivity for complex molecules like this compound.

Applications of 3 Bromo 5 Fluoro 2 Nitropyridine in Complex Organic Synthesis

As a Versatile Building Block for Diverse Heterocyclic Scaffolds

The strategic placement of three distinct functional groups on the pyridine (B92270) core of 3-bromo-5-fluoro-2-nitropyridine makes it an exceptionally versatile precursor for the synthesis of a wide range of heterocyclic scaffolds. The differential reactivity of the bromine, fluorine, and nitro groups allows for sequential and site-selective modifications, opening avenues to complex molecular designs.

The electron-deficient nature of the pyridine ring, enhanced by the nitro and fluoro substituents, facilitates nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of the fluorine or bromine atoms by various nucleophiles, such as amines, alcohols, and thiols, to introduce diverse functionalities. For instance, the fluorine atom can be selectively displaced by amines to form aminopyridine derivatives. researchgate.net

Furthermore, the bromine atom serves as a key functional group for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, leading to the construction of biaryl systems and other complex frameworks. The nitro group can also be readily reduced to an amino group, which can then participate in a variety of subsequent transformations, including diazotization, acylation, and condensation reactions, to build fused heterocyclic systems like imidazo[4,5-b]pyridines. nih.govmdpi.com

Role in the Synthesis of Pharmaceutical Intermediates and Lead Compounds

The unique structural features of this compound make it a highly sought-after intermediate in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). innospk.comfishersci.comthermofisher.com The presence of fluorine is particularly significant, as the incorporation of fluorine atoms into drug molecules can enhance their metabolic stability, bioavailability, and binding affinity. innospk.com

This compound serves as a crucial building block for creating fluorinated drugs targeting a range of conditions, including cancers and neurological disorders. innospk.com The bromine atom and the nitro group provide reactive sites for chemists to introduce further molecular complexity and tailor the compound for specific therapeutic purposes. innospk.com For example, the bromine can be utilized in cross-coupling reactions to build larger molecular scaffolds, while the nitro group can be reduced to an amine, opening up pathways to a variety of derivatives. innospk.com

A notable application is in the synthesis of inhibitors for enzymes like Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3), which are implicated in various diseases. nih.govmdpi.com The strategic functionalization of the nitropyridine core allows for the development of potent and selective inhibitors. nih.govmdpi.com Additionally, derivatives of nitropyridines have been explored as potential urease inhibitors for treating gastric diseases. nih.gov

Utilization in Agrochemical Research and Development

In the field of agrochemical research, this compound and related halogenated nitropyridines are valuable intermediates for the development of new pesticides and herbicides. The introduction of a nitropyridine moiety into a molecule can confer desired biological activity, contributing to crop protection.

Research has demonstrated the use of nitropyridine derivatives in the synthesis of novel insecticides. nih.govmdpi.com For example, 2-chloro-5-nitropyridine (B43025) has been used as a starting material to create derivatives active against various pests. nih.govmdpi.com Similarly, studies on nitropyridine-containing phenylaminoacetates and propionates have shown herbicidal activity. nih.gov The versatile reactivity of compounds like this compound allows for the systematic modification of the molecular structure to optimize efficacy against specific agricultural pests and weeds while minimizing environmental impact.

Applications in Materials Science Research for Specialized Properties

The unique electronic properties of this compound make it a compound of interest in materials science research. The electron-withdrawing nature of the nitro and fluoro groups creates an electron-deficient aromatic system, which can be exploited in the design of novel organic materials with specialized optical and electronic properties.

Pyridine derivatives are known to be important building blocks for non-linear optical (NLO) materials and photo-chemicals. researchgate.net The ability to functionalize the pyridine ring through the reactive sites on this compound allows for the tuning of its electronic and photophysical properties. This makes it a potential precursor for the synthesis of chromophores and other components for advanced materials.

Solid-Phase Synthesis Approaches Utilizing Pyridine Scaffolds

Solid-phase synthesis is a powerful technique for the rapid generation of large libraries of compounds for high-throughput screening in drug discovery and materials science. Pyridine-based scaffolds are frequently employed in solid-phase synthesis due to their prevalence in biologically active molecules. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization Techniques for 3 Bromo 5 Fluoro 2 Nitropyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-bromo-5-fluoro-2-nitropyridine and its derivatives, providing precise information about the atomic arrangement within the molecule.

¹H, ¹³C, and ¹⁹F NMR are routinely used to characterize these compounds. In derivatives of this compound, the chemical shifts and coupling constants of the protons, carbons, and fluorine atoms are highly sensitive to their chemical environment. For instance, in the synthesis of various Kynurenine Aminotransferase II (KAT II) inhibitors, ¹H NMR is used to confirm the structure of complex derivatives. rsc.org The proton signals are often reported in parts per million (ppm) relative to a standard, and their splitting patterns provide information about neighboring atoms. google.com

For example, the ¹H NMR spectrum of a derivative, 2-bromo-4-(3-methoxyphenoxy)-1-nitrobenzene, which is synthesized from this compound, shows distinct signals for the aromatic protons. rsc.org The data reveals a doublet at 8.10 ppm corresponding to the proton adjacent to the nitro group, and other signals that confirm the substitution pattern. rsc.org

Below is a table summarizing representative NMR data for a derivative synthesized from this compound.

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ¹H | 8.10 | d | 9.1 | Aromatic CH |

| ¹H | 7.44 | d | 2.6 | Aromatic CH |

| ¹H | 7.40 | dd | 8.4, 8.1 | Aromatic CH |

| ¹H | 7.11 | dd | 9.1, 2.6 | Aromatic CH |

| ¹H | 6.89 | dd | 8.4, 2.3 | Aromatic CH |

| ¹H | 6.80 | dd | 2.6, 2.3 | Aromatic CH |

| ¹H | 6.75 | dd | 7.9, 2.3 | Aromatic CH |

| ¹H | 3.77 | s | - | Methoxy (B1213986) (OCH₃) |

| Data for 2-bromo-4-(3-methoxyphenoxy)-1-nitrobenzene, a derivative of this compound. rsc.org |

Mass Spectrometry (MS) Techniques (LC-MS, HRMS)

Mass spectrometry (MS) is a critical analytical method for determining the molecular weight and confirming the elemental composition of this compound and its derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS) is frequently employed to analyze reaction mixtures and purified products. rsc.orggoogle.com This technique provides the mass-to-charge ratio (m/z) of the components, which helps in confirming the molecular weight of the target compounds. For example, in the synthesis of various bicyclic and tricyclic compounds, LC-MS is used to track the progress of reactions involving this compound. rsc.orggoogle.com

High-Resolution Mass Spectrometry (HRMS) offers a more precise measurement of the m/z value, allowing for the determination of the elemental formula of a compound. This is particularly useful for verifying the identity of novel derivatives.

The following table shows representative mass spectrometry data for derivatives of this compound.

| Derivative | Ionization Mode | m/z [M+H]⁺ | Technique |

| Derivative 1 | ESI | 425.0 | LCMS |

| Derivative 2 | ESI | 325.1 | LCMS |

| Derivative 3 | ESI | 280.1 | LCMS |

| Derivative 4 | ESI | 415.1 | LCMS |

| Representative LCMS data for various derivatives synthesized using this compound. rsc.org |

Vibrational Spectroscopy (Fourier Transform Infrared, Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and its derivatives. The characteristic vibrational frequencies of the C-Br, C-F, C=N (pyridine ring), and N-O (nitro group) bonds can be identified in the spectra, confirming the presence of these functional groups within the molecule.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic absorption and emission spectroscopies, such as Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, are used to study the electronic properties of these compounds. The UV-Vis spectrum reveals the electronic transitions within the molecule, and the position and intensity of the absorption bands can be influenced by substituents and the solvent. While not all derivatives are fluorescent, fluorescence spectroscopy can provide insights into the excited-state properties of those that are.

Chromatographic Methods for Purity Assessment and Isolation (HPLC, UPLC)

Chromatographic techniques are essential for both the purification of this compound derivatives and the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods for separating components of a mixture with high resolution. These techniques are routinely used to determine the purity of synthesized compounds, often in conjunction with UV detection. google.com For instance, the purity of a synthesized derivative was determined to be 97.2% by HPLC. google.com

| Technique | Application | Key Information Obtained |

| X-ray Crystallography | Solid-state structure determination | Bond lengths, bond angles, molecular conformation |

Future Research Directions and Synthetic Challenges in 3 Bromo 5 Fluoro 2 Nitropyridine Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

The pursuit of green chemistry is paramount in modern organic synthesis. Future research must focus on developing more sustainable and atom-economical methods for preparing 3-Bromo-5-fluoro-2-nitropyridine. Traditional multi-step syntheses often involve harsh reagents and generate significant waste.

Key areas for development include:

Catalytic C-H Functionalization: Direct, regioselective C-H halogenation and nitration of pyridine (B92270) precursors would represent a significant leap in efficiency, minimizing the need for protecting groups and pre-functionalized starting materials.

Solvent- and Halide-Free Methods: Exploring novel reaction media and reagent systems that avoid hazardous solvents and halide-based reagents is crucial. rsc.org For instance, methods utilizing pyridine N-oxides for C-H functionalization present a promising atom-economical alternative. rsc.org

A comparative analysis highlights the potential benefits of shifting towards greener synthetic strategies.

Table 1: Comparison of Synthetic Approaches for Functionalized Pyridines

| Parameter | Traditional Batch Synthesis | Future Sustainable Synthesis |

|---|---|---|

| Reagents | Often stoichiometric, hazardous (e.g., strong acids, harsh halogenating agents) | Catalytic, greener reagents (e.g., H₂O₂, recyclable catalysts) researchgate.net |

| Solvents | Often chlorinated or polar aprotic (e.g., DMF, CH₂Cl₂) | Greener solvents (e.g., water, ionic liquids) or solvent-free conditions rsc.org |

| Atom Economy | Moderate to low, due to multi-step nature and use of protecting groups | High, through direct C-H activation and domino reactions nih.gov |

| Process | Batch processing, often with difficult work-ups and purifications nih.gov | Continuous flow processing, enabling easier scale-up and purification nih.govbeilstein-journals.org |

| Waste Generation | High | Minimized |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The unique electronic properties conferred by the three distinct functional groups in this compound open the door to a wide array of chemical transformations. The electron-withdrawing nitro group strongly activates the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr). Future work should systematically explore and expand its reactivity.

Promising research areas include:

Advanced Cross-Coupling Reactions: While Suzuki-Miyaura coupling is a known application, a broader exploration of modern cross-coupling reactions (e.g., Buchwald-Hartwig, Sonogashira, Negishi) at the C-Br bond is warranted. acs.org Developing catalysts that are tolerant of the fluoro and nitro groups will be key.

Regioselective Substitutions: Investigating the competitive displacement of the bromo versus the fluoro substituent under various nucleophilic conditions will provide a roadmap for selective functionalization. The inherent reactivity differences can be exploited to build molecular complexity in a controlled manner.

Transformations of the Nitro Group: Beyond simple reduction to an amino group, the nitro group can participate in more complex transformations. mdpi.com Research into denitrative coupling reactions or its use as a directing group for further functionalization could unlock novel synthetic pathways.

Table 2: Potential Catalytic Transformations for this compound

| Reaction Type | Target Site | Potential Reagents/Catalysts | Expected Product Class |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C-Br | Boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base | Aryl/heteroaryl-substituted fluoronitropyridines |

| Buchwald-Hartwig Amination | C-Br | Amines, Pd catalyst (e.g., Pd₂(dba)₃), phosphine (B1218219) ligand, base | Amino-substituted fluoronitropyridines |

| Nucleophilic Aromatic Substitution (SNAr) | C-F or C-Br | Alkoxides, thiolates, amines | Alkoxy-, thio-, or amino-substituted bromonitropyridines |

| Nitro Group Reduction | -NO₂ | H₂, Pd/C; or SnCl₂, HCl | 3-Bromo-5-fluoro-pyridin-2-amine |

Computational Design of Derivatives with Tailored Properties

In silico methods are becoming indispensable for accelerating the discovery of new molecules with desired functionalities. Computational chemistry can predict the physicochemical and electronic properties of derivatives of this compound, guiding synthetic efforts toward the most promising candidates.

Future computational studies should focus on:

DFT Calculations: Using Density Functional Theory (DFT) to model the electronic structure, reactivity, and spectroscopic properties of potential derivatives. researchgate.netresearchgate.net This can help predict reaction outcomes and identify molecules with interesting non-linear optical (NLO) or electronic properties. nih.gov

QSAR and Molecular Docking: For medicinal chemistry applications, quantitative structure-activity relationship (QSAR) and molecular docking studies can predict the biological activity of derivatives against specific targets like kinases or receptors. researchgate.netnih.gov This allows for the rational design of new potential therapeutic agents.

Reactivity Prediction: Computational analysis can elucidate the mechanisms of complex reactions and predict activation barriers, helping to optimize reaction conditions and regioselectivity. researchgate.net

Table 3: Computationally Predicted Properties of a Hypothetical Derivative (Note: This is an illustrative example of data that would be generated from computational studies.)

| Property | This compound (Parent) | Hypothetical Derivative (e.g., 3-phenyl-5-fluoro-2-nitropyridine) |

|---|---|---|

| HOMO Energy (eV) | -7.5 | -7.1 |

| LUMO Energy (eV) | -3.8 | -4.0 |

| HOMO-LUMO Gap (eV) | 3.7 | 3.1 |

| Dipole Moment (Debye) | 2.5 | 3.2 |

| Predicted Binding Affinity (Target X) | -6.5 kcal/mol | -8.2 kcal/mol |

Expanding Applications in Complex Chemical Synthesis

As a highly functionalized building block, this compound is a valuable starting material for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. mdpi.cominnospk.comsmolecule.com

Future research should aim to:

Target Novel Scaffolds: Employ the compound in the synthesis of novel heterocyclic systems and complex polycyclic architectures. Its pre-installed functional handles allow for convergent synthetic strategies.

Library Synthesis: Utilize its reactivity for the parallel synthesis of compound libraries to accelerate drug discovery and materials science research. whiterose.ac.uk

Total Synthesis: Incorporate this pyridine derivative as a key intermediate in the total synthesis of natural products or other complex target molecules.

Integration with Automated Synthesis and High-Throughput Experimentation

To accelerate the pace of discovery, the synthetic chemistry of this compound must be integrated with modern automation and high-throughput experimentation (HTE) platforms. researchgate.netresearchgate.net

Key integration points include:

Automated Reaction Optimization: Using robotic platforms to rapidly screen a wide range of catalysts, solvents, bases, and temperatures to find the optimal conditions for its various transformations. acs.orgresearchgate.net

Flow Chemistry Automation: Combining automated platforms with continuous flow reactors can enable the on-demand synthesis of derivatives without the need for isolation of intermediates. nih.govacs.org

Library Generation for Screening: Automated synthesis can be used to generate large libraries of derivatives based on the this compound scaffold, which can then be subjected to high-throughput screening for biological activity or material properties. whiterose.ac.ukchemrxiv.org This synergy between automated synthesis and HTE is crucial for efficiently exploring the vast chemical space accessible from this versatile starting material. acs.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Bromo-5-fluoro-2-nitropyridine, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves sequential halogenation, nitration, and fluorination of pyridine derivatives. For example:

Nitration : Introduce the nitro group at the 2-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

Bromination : Electrophilic bromination (e.g., Br₂/FeBr₃) at the 3-position, leveraging the nitro group’s meta-directing effect.

Fluorination : Halogen exchange (e.g., using KF or CsF in polar aprotic solvents like DMF at 80–100°C) to substitute a leaving group (e.g., Cl) at the 5-position with fluorine.

- Optimization : Monitor intermediates via TLC or HPLC. Adjust stoichiometry (e.g., excess KF for fluorination) and reaction time to improve yields .

Q. How can the purity and structural identity of this compound be confirmed?

- Analytical Techniques :

- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or GC-MS for volatile intermediates.

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., deshielded pyridine protons near electronegative groups).

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion ([M+H]⁺ = 235.93 g/mol).

- X-ray Crystallography : For unambiguous confirmation of regiochemistry in single crystals .

Q. What are the key physicochemical properties of this compound, and how are they measured?

- Properties :

- Melting Point : Determined via differential scanning calorimetry (DSC) or capillary method (literature range: ~130–140°C).

- Solubility : Tested in solvents (e.g., DMSO, ethanol) using gravimetric analysis.

- Stability : Assessed via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers (e.g., bromine at C3 as a leaving group).

Transition State Analysis : Model SNAr mechanisms using software like Gaussian or ORCA to assess activation energies.

Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate polar aprotic environments.

Q. How do structural modifications of this compound influence its biological activity, and what are the key structure-activity relationship (SAR) trends?

- SAR Analysis :

- Antimicrobial Activity : Replace the nitro group with amino (via reduction) to test electron-donating effects on bacterial growth inhibition.

- Antitumor Potential : Introduce substituents at C4 (e.g., methyl, trifluoromethyl) and evaluate cytotoxicity in cancer cell lines (e.g., MTT assays).

- Data Interpretation : Cross-reference with structurally similar compounds (e.g., 4-Bromo-2-fluoro-5-nitrobenzoic acid shows higher antitumor activity) .

Q. What strategies resolve contradictory data on the biological activity of this compound derivatives?

- Approach :

Comparative Assays : Replicate studies under standardized conditions (e.g., consistent cell lines, incubation times).

Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity.

Docking Studies : Simulate ligand-protein interactions (e.g., with bacterial DNA gyrase) to explain variability in MIC values.

- Case Study : Discrepancies in antimicrobial activity may arise from differences in bacterial membrane permeability or efflux pump expression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。